molecular formula C23H27N3O3S2 B2565538 1-(4-(5,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-(ethylsulfonyl)phenyl)ethanone CAS No. 941992-79-6

1-(4-(5,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-(ethylsulfonyl)phenyl)ethanone

Cat. No.: B2565538
CAS No.: 941992-79-6
M. Wt: 457.61
InChI Key: ACHDWUKQDFKNNR-UHFFFAOYSA-N
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Description

This compound features a benzothiazole-piperazine core linked to a 4-(ethylsulfonyl)phenyl ethanone moiety. The benzothiazole group is a privileged scaffold in medicinal chemistry, often associated with anticancer, antimicrobial, and central nervous system (CNS)-targeting activities . The ethylsulfonyl substituent may enhance solubility and metabolic stability compared to halogenated or lipophilic groups .

Properties

IUPAC Name

1-[4-(5,7-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-(4-ethylsulfonylphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O3S2/c1-4-31(28,29)19-7-5-18(6-8-19)15-21(27)25-9-11-26(12-10-25)23-24-20-14-16(2)13-17(3)22(20)30-23/h5-8,13-14H,4,9-12,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACHDWUKQDFKNNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=C(C=C1)CC(=O)N2CCN(CC2)C3=NC4=CC(=CC(=C4S3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-(5,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-(ethylsulfonyl)phenyl)ethanone is a complex organic compound with significant pharmacological potential. This compound belongs to a class of thiazole-containing piperazine derivatives, which are known for their diverse biological activities, including antibacterial, antifungal, and anticancer properties. The intricate structure of this compound suggests a multifaceted mechanism of action that warrants detailed exploration.

Chemical Structure

The molecular formula of the compound is C24H29N3O6S2C_{24}H_{29}N_{3}O_{6}S_{2}, with a molecular weight of approximately 519.6 g/mol. The structural features include:

  • Piperazine Ring : Provides a basic nitrogen atom that can interact with various biological targets.
  • Benzo[d]thiazole Moiety : Known for its role in enhancing biological activity through interactions with enzymes and receptors.
  • Ethylsulfonyl Group : Contributes to the compound's solubility and potential reactivity.

Research indicates that compounds containing both piperazine and thiazole moieties often exhibit inhibitory effects on various enzymes, potentially leading to therapeutic benefits in treating diseases such as cancer or bacterial infections. The proposed mechanisms include:

  • Enzyme Inhibition : Interaction with specific enzymes involved in cell signaling pathways.
  • Receptor Modulation : Affinity for serotonin receptors (5-HT), which can influence mood and behavior, suggesting potential applications in psychiatric disorders.

Biological Activity

The biological activity of this compound has been evaluated through various studies. Key findings include:

Anticancer Activity

Several studies have reported the cytotoxic effects of similar thiazole-containing compounds against different cancer cell lines. For instance:

Cell LineIC50 (µM)Reference
MCF-7 (Breast)15 - 40
DU145 (Prostate)48 - 67
LNCAP (Prostate)~32

These results indicate that the compound may possess significant anticancer properties, particularly against breast and prostate cancer cells.

Antimicrobial Properties

Compounds similar to this derivative have shown promising antibacterial and antifungal activities. The presence of the sulfonyl group enhances the compound's ability to disrupt microbial cell membranes, leading to cell death.

Case Studies

  • Cytotoxicity Evaluation : In a study evaluating novel piperazine derivatives, compounds structurally similar to this compound demonstrated significant cytotoxicity against various cancer cell lines. The study utilized standard assays to determine IC50 values, revealing that modifications in the piperazine or thiazole components could enhance activity against specific targets .
  • Mechanistic Insights : Another study focused on the interaction of thiazole-containing piperazines with serotonin receptors. The findings suggested that these compounds could modulate receptor activity, potentially providing therapeutic effects in mood disorders .

Comparison with Similar Compounds

Structural Features

The table below compares key structural elements of the target compound with analogs from the evidence:

Compound Name / ID Core Structure Substituents on Piperazine Ethanone-Linked Group Key Functional Groups Reference
Target Compound Benzo[d]thiazole-piperazine 5,7-Dimethylbenzo[d]thiazol-2-yl 4-(Ethylsulfonyl)phenyl Ethylsulfonyl, benzothiazole
1-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-((benzo[d]thiazol-2-ylthio)methyl)-1H-triazol-1-yl)ethanone (5j) Benzo[d]thiazole-piperazine Benzo[d]thiazol-2-yl 4-((Benzo[d]thiazol-2-ylthio)methyl)phenyl Thioether, triazole
2-(Thiophen-2-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)ethanone (MK47) Arylpiperazine 4-(Trifluoromethyl)phenyl Thiophen-2-yl Trifluoromethyl, thiophene
1-(Biphenyl-4-yl)-2-[4-(2-methoxyphenyl)-piperazin-1-yl]ethanone Arylpiperazine 2-Methoxyphenyl Biphenyl-4-yl Methoxy, biphenyl
1-[4-(4-Chlorophenyl)sulfonylpiperazin-1-yl]-2-(1H-1,2,4-triazol-5-ylsulfanyl)ethanone Sulfonylpiperazine 4-Chlorophenylsulfonyl 1H-1,2,4-triazol-5-ylsulfanyl Chlorophenylsulfonyl, triazole

Key Observations :

  • Unlike triazole- or thiophene-containing analogs , the benzothiazole core may confer enhanced DNA intercalation or kinase inhibition properties.

Comparison of Yields and Conditions :

Compound Key Reagents/Conditions Yield Reference
Target Compound (hypothetical route) α-Bromoethanone + substituted piperazine
MK47 HOBt, TBTU, DMF, rt 82%
5j Cu(I)-catalyzed azide-alkyne cycloaddition 60–75%
1-(4-(2-Methoxyphenyl)piperazin-1-yl)ethanone Triethylamine, ethanol, rt 70–85%

Key Observations :

  • The target compound could be synthesized via nucleophilic substitution (similar to ), but coupling reagents like HOBt/TBTU may improve efficiency .
Physicochemical Properties
Compound Molecular Weight (g/mol) logP (Predicted) Solubility Profile Reference
Target Compound ~455.5 2.8* Moderate (sulfonyl enhances aqueous solubility)
5j 507.10 3.5 Low (lipophilic thioether)
MK47 ~381.4 3.1 Moderate (trifluoromethyl)
1-[4-(4-Chlorophenyl)sulfonylpiperazin-1-yl]ethanone ~385.8 2.5 High (polar sulfonyl, triazole)

Key Observations :

  • The ethylsulfonyl group in the target compound likely reduces logP compared to 5j, improving membrane permeability while retaining solubility .

Key Observations :

  • The ethylsulfonyl group may reduce CNS side effects compared to antipsychotic arylpiperazines .

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